アデノシン-2'-13C

説明

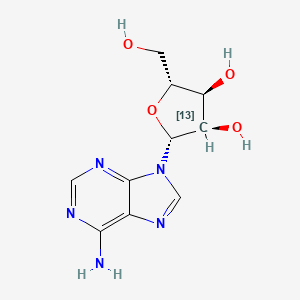

Adenosine-2’-13C, also known as adenine riboside-2’-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 2’ position of the ribose moiety. Adenosine is a naturally occurring nucleoside composed of adenine attached to a ribose sugar. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism. The incorporation of carbon-13 makes adenosine-2’-13C particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for studying molecular interactions and metabolic pathways .

科学的研究の応用

Adenosine-2’-13C has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study molecular interactions and structural dynamics.

Biology: Helps in understanding metabolic pathways and enzyme mechanisms.

Medicine: Used in drug development and pharmacokinetic studies to trace metabolic pathways.

Industry: Employed in the production of labeled compounds for research and development .

作用機序

Target of Action

Adenosine-2’-13C, like its unlabeled counterpart, primarily targets four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all organs and tissues, affecting numerous aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Mode of Action

The interaction of adenosine-2’-13C with its targets leads to various changes in cellular activity. Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . This reduction in conduction time is achieved by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Biochemical Pathways

Adenosine-2’-13C affects several biochemical pathways. One significant pathway is the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) .

Pharmacokinetics

It is known that the inactivation of extracellular adenosine occurs by transport into neurons or neighboring cells, followed by either phosphorylation to amp by adenosine kinase or deamination to inosine by adenosine deaminase .

Result of Action

The action of adenosine-2’-13C results in various molecular and cellular effects. For instance, it modulates inflammation and immune responses . It also plays a role in the regulation of circadian timing, integrating light and sleep signaling .

Action Environment

The action, efficacy, and stability of adenosine-2’-13C can be influenced by various environmental factors. For instance, the recycling of endogenous CO2 is substantial in vivo, which should be considered when interpreting the results of 13C tracer analysis .

生化学分析

Biochemical Properties

Adenosine-2’-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing numerous physiological processes. One of the primary interactions is with adenosine receptors, which are G protein-coupled receptors (GPCRs) classified into four subtypes: A1, A2A, A2B, and A3 . These receptors mediate the effects of adenosine-2’-13C on cellular signaling pathways, including the modulation of cyclic AMP (cAMP) levels and activation of protein kinases . Additionally, adenosine-2’-13C is involved in the regulation of neurotransmitter release, vasodilation, and immune responses .

Cellular Effects

Adenosine-2’-13C exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, adenosine-2’-13C can activate adenosine receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This modulation affects processes such as neurotransmission, inflammation, and vascular tone . Furthermore, adenosine-2’-13C has been shown to impact gene expression by regulating transcription factors and signaling cascades involved in cellular stress responses .

Molecular Mechanism

The molecular mechanism of adenosine-2’-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Adenosine-2’-13C binds to adenosine receptors, triggering conformational changes that activate downstream signaling pathways . This activation can lead to the inhibition of adenylate cyclase, reducing cAMP levels and altering cellular responses . Additionally, adenosine-2’-13C can influence the activity of enzymes such as adenosine deaminase and adenosine kinase, which are involved in its metabolism and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine-2’-13C can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that adenosine-2’-13C is relatively stable under physiological conditions, allowing for prolonged observation of its effects . Its degradation can occur through enzymatic processes, leading to the formation of metabolites that may have distinct biological activities . Long-term studies have demonstrated that adenosine-2’-13C can influence cellular function by modulating gene expression and signaling pathways over extended periods .

Dosage Effects in Animal Models

The effects of adenosine-2’-13C vary with different dosages in animal models. At low doses, adenosine-2’-13C can exert protective effects by modulating cellular stress responses and reducing inflammation . At high doses, it may lead to toxic or adverse effects, such as alterations in cardiovascular function and immune responses . Threshold effects have been observed, indicating that the impact of adenosine-2’-13C is dose-dependent and requires careful consideration in experimental settings .

Metabolic Pathways

Adenosine-2’-13C is involved in several metabolic pathways, including those related to nucleotide metabolism and energy production. It interacts with enzymes such as adenosine deaminase and adenosine kinase, which regulate its conversion to inosine and AMP, respectively . These interactions influence metabolic flux and the levels of metabolites within cells . Additionally, adenosine-2’-13C can be incorporated into the tricarboxylic acid (TCA) cycle, contributing to energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of adenosine-2’-13C within cells and tissues are mediated by specific transporters and binding proteins. Equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) play a crucial role in the uptake and release of adenosine-2’-13C across cell membranes . These transporters ensure the proper localization and accumulation of adenosine-2’-13C within target tissues, influencing its biological activity .

Subcellular Localization

Adenosine-2’-13C exhibits specific subcellular localization, which affects its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of adenosine-2’-13C is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its role in regulating cellular processes and maintaining homeostasis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adenosine-2’-13C typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the chemo-enzymatic synthesis, which combines chemical nucleobase synthesis with enzymatic ribose coupling and subsequent phosphorylation. This method is efficient and cost-effective, requiring fewer enzymes and synthetic steps compared to other labeling approaches .

Industrial Production Methods

Industrial production of adenosine-2’-13C involves large-scale synthesis using similar chemo-enzymatic methods. The process includes the fermentation of biomass to produce isotope-labeled ribonucleosides, followed by chemical and enzymatic modifications to incorporate the carbon-13 isotope. This method ensures high yield and purity, making it suitable for commercial production .

化学反応の分析

Types of Reactions

Adenosine-2’-13C undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts.

Major Products

Oxidation: Inosine is a major product formed from the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common and depend on the specific reducing conditions.

Substitution: Substituted adenosine derivatives are formed, depending on the nucleophilic reagent used.

類似化合物との比較

Similar Compounds

Adenosine-15N: Labeled with nitrogen-15 isotope.

Adenosine-d: Deuterium-labeled adenosine.

Adenosine-13C: Labeled with carbon-13 at different positions.

Uniqueness

Adenosine-2’-13C is unique due to its specific labeling at the 2’ position of the ribose moiety. This specific labeling provides distinct advantages in NMR spectroscopy, allowing for precise analysis of molecular interactions and metabolic pathways. Compared to other labeled adenosine compounds, adenosine-2’-13C offers unique insights into the structure and function of nucleosides .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(313C)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-NBMYLFBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[13C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the synthetic method described in the paper for producing adenosine-2'-13C 5'-phosphate?

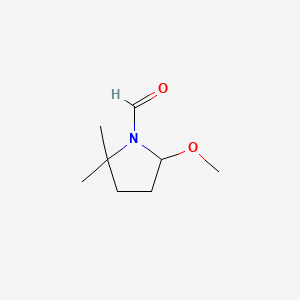

A1: The paper describes a method that boasts convenience and efficiency. [] It utilizes readily available starting materials and involves fewer steps compared to previous methods. Specifically, the use of formaldehyde-13C allows for the direct introduction of the isotopic label at the desired position. This is advantageous for researchers as it simplifies the process of obtaining a specifically labeled compound for their studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)

![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)